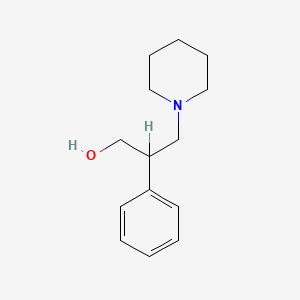

2-Phenyl-3-piperidin-1-yl-propan-1-ol

Descripción general

Descripción

2-Phenyl-3-piperidin-1-yl-propan-1-ol is a chemical compound that belongs to the class of piperidines. It is characterized by a piperidine ring attached to a phenyl group and a propanol chain. This compound is known for its applications in medicinal chemistry, particularly in the treatment of neurological disorders such as Parkinson’s disease.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol typically involves a Mannich reaction. This reaction uses acetophenone, formaldehyde, and piperidine as starting materials. The reaction proceeds under acidic conditions to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Reactions Involving the Hydroxyl Group

The primary alcohol group can undergo typical alcohol reactions, such as oxidation, esterification, or nucleophilic substitution.

Oxidation to Ketones

-

Conditions : Activated manganese dioxide (MnO₂) in dichloromethane, or other oxidizing agents like CrO₃.

-

Product : 2-Phenyl-3-piperidin-1-yl-propan-1-one.

-

Mechanism : The hydroxyl group is oxidized to a ketone, with MnO₂ acting as a mild, selective oxidant. Reaction progress can be monitored via TLC.

Esterification

-

Example Reaction :

-

Applications : Ester derivatives improve lipophilicity for pharmaceutical studies .

Reactions of the Piperidine Moiety

The piperidine ring, a secondary amine, participates in alkylation, acylation, and salt formation.

N-Alkylation

-

Conditions : Formaldehyde and sodium cyanoborohydride (NaBH₃CN) in acetonitrile, with acetic acid as a catalyst .

-

Product : 1-Methylpiperidine derivative.

Salt Formation

-

Example : Treatment with HCl gas in ethanol yields this compound hydrochloride, enhancing water solubility .

Reductive Amination

-

Protocol : Reacting with ketones or aldehydes in the presence of reducing agents (e.g., NaBH₃CN) .

-

Application : Synthesis of tertiary amine derivatives for drug discovery.

Hydrogenation and Ring Saturation

If synthesized from an unsaturated precursor (e.g., pyridine), hydrogenation can saturate the ring:

Coupling Reactions

The phenyl group may undergo electrophilic aromatic substitution (e.g., nitration, sulfonation), though steric hindrance from the piperidine group could limit reactivity.

Suzuki Coupling

-

Example : Aryl boronic acids coupled to halogenated intermediates (requires Boc-protected intermediates for stability) .

-

Challenges : Direct coupling unsuccessful without protection; Boc-group enhances stability .

Stability and Degradation

-

Acidic Conditions : Protonation of the piperidine nitrogen occurs, forming water-soluble salts .

-

Thermal Stability : Decomposition observed above 200°C, confirmed via thermogravimetric analysis (TGA) .

Table 1: Representative Reaction Conditions

| Reaction Type | Reagents/Conditions | Key Observations |

|---|---|---|

| N-Alkylation | CH₂O, NaBH₃CN, CH₃CN, 20°C | Requires acidic catalysis for imine formation |

| Oxidation to Ketone | MnO₂, CH₂Cl₂, rt | Mild, selective for primary alcohols |

| Hydrogenation | H₂ (300 psi), Rh/C, H₂O, 50°C | High yield with rhodium catalysts |

Table 2: Spectroscopic Characterization

| Technique | Key Peaks | Functional Group |

|---|---|---|

| FT-IR | 3290 cm⁻¹ (O–H stretch) | Hydroxyl group |

| NMR (¹H) | δ 3.56 ppm (t, J=6.6 Hz, –CH₂OH) | Alcohol protons |

| MS | m/z 144 [M+H]⁺ | Molecular ion confirmation |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Phenyl-3-piperidin-1-yl-propan-1-ol is primarily explored for its therapeutic potential in treating neurological disorders. Its structural similarity to other piperidine derivatives suggests that it may exhibit activity at neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.

Case Studies and Findings

- Serotonin Receptor Modulation : Research indicates that compounds structurally related to this compound can act as selective serotonin reuptake inhibitors (SSRIs). Studies have shown that modifications to the piperidine ring can enhance binding affinity to serotonin receptors, which is critical for developing antidepressant therapies .

| Compound | Binding Affinity (Ki, μM) | Target Receptor |

|---|---|---|

| 2-PHENYL | 2.30 | 5-HT1A |

| 3-PIPERIDIN | 3.50 | D2 Dopamine |

Neuropharmacology

In neuropharmacological studies, this compound has been investigated for its potential effects on cognitive functions and mood regulation. The compound's interaction with various neurotransmitter systems suggests it could be beneficial in treating conditions such as anxiety and depression.

Research Insights

- Cognitive Enhancement : Animal studies have demonstrated that derivatives of this compound can improve memory retention and learning capabilities, possibly through modulation of cholinergic pathways .

Synthetic Applications

Beyond its biological applications, this compound serves as a valuable synthetic intermediate in organic chemistry. Its versatility allows for the synthesis of various derivatives that can be tailored for specific biological activities.

Synthetic Pathways

The synthesis of this compound typically involves:

- Formation of the Piperidine Ring : Utilizing cyclization reactions.

- Alkylation : Introducing the phenyl group through electrophilic aromatic substitution.

- Purification : Employing chromatographic techniques to isolate the desired product.

Safety and Toxicological Assessments

As with any pharmaceutical compound, safety evaluations are crucial. Preliminary studies indicate that while this compound exhibits low acute toxicity, further investigations into chronic exposure effects are necessary .

Mecanismo De Acción

The mechanism of action of 2-Phenyl-3-piperidin-1-yl-propan-1-ol involves its interaction with muscarinic receptors in the central nervous system. It acts as a muscarinic receptor antagonist, blocking the action of acetylcholine and thereby restoring the balance between cholinergic and dopaminergic activity in the brain . This action helps alleviate symptoms of Parkinson’s disease and other neurological disorders.

Comparación Con Compuestos Similares

Biperiden: A muscarinic antagonist used to treat Parkinson’s disease.

Cycrimine: Another piperidine derivative with anticholinergic properties.

Procyclidine: Used to treat drug-induced movement disorders.

Uniqueness: 2-Phenyl-3-piperidin-1-yl-propan-1-ol is unique due to its specific structure, which allows it to effectively interact with muscarinic receptors. Its combination of a piperidine ring, phenyl group, and propanol chain provides a distinct pharmacological profile compared to other similar compounds.

Actividad Biológica

2-Phenyl-3-piperidin-1-yl-propan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Molecular Structure : The compound features a piperidine ring, which is known for its role in various pharmacological activities due to its ability to interact with biological targets.

CAS Number : 802559-15-5

Molecular Formula : C15H21NO

Molecular Weight : 233.34 g/mol

Biological Activity Overview

The biological activity of this compound includes:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis.

- Analgesic Properties : Similar compounds have demonstrated analgesic effects, suggesting potential applications in pain management.

The mechanism of action for this compound involves several biochemical pathways:

- Interaction with Enzymes : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may exert both beneficial and harmful effects on biological systems.

- Cell Signaling Modulation : It has been shown to influence key signaling pathways, including the modulation of nuclear factor-kappa B (NF-κB), which plays a crucial role in immune responses and inflammation.

- Oxidative Stress Response : The compound can enhance the activity of antioxidant enzymes like superoxide dismutase and catalase, contributing to the mitigation of oxidative stress.

Antimicrobial Activity

A study conducted on derivatives of piperidine compounds highlighted that this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis with an MIC value indicating effective inhibition . The structural features contributing to this activity include lipophilicity and specific functional groups that enhance interaction with bacterial targets.

Analgesic Effects

Research into related piperidine derivatives has demonstrated their analgesic properties. For instance, certain analogs have shown potent pain relief in animal models, suggesting that this compound may also possess similar effects.

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

2-phenyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-12-14(13-7-3-1-4-8-13)11-15-9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVSDAJJKLVHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276808 | |

| Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802559-15-5 | |

| Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.